molecular formula C11H11N3O4 B1393922 ethyl N-(2-cyano-4-nitrophenyl)glycinate CAS No. 1158272-89-9

ethyl N-(2-cyano-4-nitrophenyl)glycinate

Cat. No.: B1393922
CAS No.: 1158272-89-9
M. Wt: 249.22 g/mol
InChI Key: WKOJEFDHGOMHKS-UHFFFAOYSA-N
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Description

Ethyl N-(2-cyano-4-nitrophenyl)glycinate is an organic compound with the molecular formula C11H11N3O4 It is a derivative of glycine, where the amino group is substituted with a 2-cyano-4-nitrophenyl group, and the carboxyl group is esterified with ethanol

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl N-(2-cyano-4-nitrophenyl)glycinate can be synthesized through a multi-step reaction process. One common method involves the reaction of ethyl glycinate hydrochloride with 2-cyano-4-nitroaniline in the presence of a base such as sodium carbonate. The reaction typically takes place in an organic solvent like ethanol or methanol under reflux conditions. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity .

Industrial Production Methods

On an industrial scale, the production of this compound may involve similar synthetic routes but with optimized reaction conditions to enhance yield and reduce production costs. Continuous flow reactors and automated synthesis systems can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

Ethyl N-(2-cyano-4-nitrophenyl)glycinate undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Reduction: The cyano group can be reduced to an amine using reagents such as lithium aluminum hydride.

    Substitution: The ester group can undergo nucleophilic substitution reactions with nucleophiles like amines or alcohols to form amides or other esters.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Amines, alcohols, acidic or basic conditions.

Major Products Formed

    Oxidation: 2-amino-4-nitrophenylglycinate.

    Reduction: Ethyl N-(2-amino-4-nitrophenyl)glycinate.

    Substitution: Various amides or esters depending on the nucleophile used.

Scientific Research Applications

Ethyl N-(2-cyano-4-nitrophenyl)glycinate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl N-(2-cyano-4-nitrophenyl)glycinate involves its interaction with specific molecular targets and pathways. The nitro and cyano groups can participate in electron transfer reactions, influencing the compound’s reactivity and interaction with biological molecules. The ester group allows for hydrolysis, releasing the active glycine derivative, which can then interact with enzymes or receptors in biological systems.

Comparison with Similar Compounds

Ethyl N-(2-cyano-4-nitrophenyl)glycinate can be compared with other similar compounds such as:

    Ethyl N-(2-cyano-4-nitrophenyl)alaninate: Similar structure but with an alanine backbone instead of glycine.

    Ethyl N-(2-cyano-4-nitrophenyl)valinate: Contains a valine backbone, offering different steric and electronic properties.

    Ethyl N-(2-cyano-4-nitrophenyl)leucinate: Features a leucine backbone, providing unique hydrophobic interactions.

These compounds share similar functional groups but differ in their amino acid backbones, leading to variations in their chemical reactivity and biological activities .

Properties

IUPAC Name

ethyl 2-(2-cyano-4-nitroanilino)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3O4/c1-2-18-11(15)7-13-10-4-3-9(14(16)17)5-8(10)6-12/h3-5,13H,2,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKOJEFDHGOMHKS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CNC1=C(C=C(C=C1)[N+](=O)[O-])C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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